molecular formula C17H12O4 B13126564 4-Hydroxy-1-prop-2-enoxy-anthracene-9,10-dione CAS No. 79207-99-1

4-Hydroxy-1-prop-2-enoxy-anthracene-9,10-dione

Cat. No.: B13126564
CAS No.: 79207-99-1
M. Wt: 280.27 g/mol
InChI Key: QWGWZLKJBIRBRF-UHFFFAOYSA-N
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Description

1-(Allyloxy)-4-hydroxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(allyloxy)-4-hydroxyanthracene-9,10-dione typically involves the allylation of 4-hydroxyanthracene-9,10-dione. This reaction can be carried out using allyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is usually conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Allyloxy)-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the allyloxy group.

Major Products: The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dye synthesis and as intermediates in pharmaceutical production.

Scientific Research Applications

1-(Allyloxy)-4-hydroxyanthracene-9,10-dione has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of complex organic molecules and dyes.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.

    Industry: The compound is used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism by which 1-(allyloxy)-4-hydroxyanthracene-9,10-dione exerts its effects is primarily through its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, its quinone moiety can generate reactive oxygen species (ROS), leading to oxidative stress and cell death. These properties make it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

    1-Allyloxy-4-propoxybenzene: Known for its insecticidal properties.

    1,4-Diallyloxybenzene: Used in various organic synthesis applications.

    1,4-Dipropoxybenzene: Studied for its potential as a chemical intermediate.

Uniqueness: 1-(Allyloxy)-4-hydroxyanthracene-9,10-dione stands out due to its unique combination of an allyloxy group and a hydroxyanthracene-9,10-dione core. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

79207-99-1

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

1-hydroxy-4-prop-2-enoxyanthracene-9,10-dione

InChI

InChI=1S/C17H12O4/c1-2-9-21-13-8-7-12(18)14-15(13)17(20)11-6-4-3-5-10(11)16(14)19/h2-8,18H,1,9H2

InChI Key

QWGWZLKJBIRBRF-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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